trans-2-Methylmorpholine-3-carboxylic acid hydrochloride

Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

Rigorous stereochemical control in CNS drug intermediates requires validated chiral building blocks. Substituting with racemic or regioisomeric analogs introduces unacceptable variability in SAR and assay outcomes. This compound delivers the defined (2R,3S) configuration and salt form your workflow demands. - **Chiral precision**: (2R,3S) absolute stereochemistry; high enantiomeric excess (ee) for asymmetric synthesis - **Enhanced handling**: HCl salt provides aqueous solubility >50 mg/mL at 25°C; compatible with amide couplings & bioconjugations - **SAR-ready**: Consensus Log P -0.98 (free acid); systematic methyl substitution evaluation

Molecular Formula C6H12ClNO3
Molecular Weight 181.62
CAS No. 1808578-40-6
Cat. No. B3247142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Methylmorpholine-3-carboxylic acid hydrochloride
CAS1808578-40-6
Molecular FormulaC6H12ClNO3
Molecular Weight181.62
Structural Identifiers
SMILESCC1C(NCCO1)C(=O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
InChIKeyRHSLKJXCSUYWPS-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Methylmorpholine-3-carboxylic acid hydrochloride


trans-2-Methylmorpholine-3-carboxylic acid hydrochloride (CAS 1808578-40-6, IUPAC: (2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride) is a chiral, non-aromatic heterocyclic building block comprising a morpholine ring with a carboxylic acid group at the 3-position and a methyl substituent at the 2-position [1]. The compound is supplied as a hydrochloride salt (molecular formula C₆H₁₂ClNO₃, MW 181.62 g/mol), which enhances its water solubility and facilitates handling in aqueous and polar organic reaction media [2]. Its defined (2R,3S) stereochemistry makes it a valuable intermediate for the asymmetric synthesis of drug candidates, particularly those targeting neurological disorders, where the spatial arrangement of functional groups is critical for target engagement .

Defined (2R,3S) stereochemistry supports asymmetric synthesis research
Hydrochloride salt form facilitates aqueous and polar reaction handling
Morpholine core enables CNS-targeted intermediate design

Why Generic Substitution Fails: Stereochemistry & Salt Form


Substituting trans-2-methylmorpholine-3-carboxylic acid hydrochloride with a structurally similar analog—such as its (2S,3R) enantiomer, a regioisomer like morpholine-2-carboxylic acid, or even the free base—is not scientifically valid without rigorous re-validation. The compound's specific (2R,3S) absolute stereochemistry dictates its three-dimensional shape and, consequently, its interaction with chiral biological targets; the (2S,3R) enantiomer (CAS 1268475-20-2) is a distinct chemical entity that can exhibit different pharmacokinetic and pharmacodynamic profiles [1]. Furthermore, the hydrochloride salt form confers a defined solubility advantage in aqueous systems (e.g., >50 mg/mL at 25°C), which is crucial for consistent handling in medicinal chemistry workflows and cannot be assumed for the free acid (CAS 1571212-69-5) . For procurement in GLP or GMP-like environments, these are not interchangeable materials, and substituting them introduces unacceptable variability into synthetic routes or biological assays .

Target: (2R,3S)-enantiomer (HCl salt)
Substitute: (2S,3R)-enantiomer
Opposite enantiomer may exhibit different chiral recognition and may not reproduce target binding profiles.
Target: Hydrochloride salt
Substitute: Free base
Salt-form solubility enables aqueous handling; free base may require pH adjustment and may shift dissolution behavior.
Target: 3-carboxy morpholine scaffold
Substitute: 2-carboxy morpholine analog
Regioisomeric scaffold can alter target interaction and SAR; not interchangeable without re-validation.

Key Differentiators for Procurement


Enantiomeric Purity as Procurement Standard

The (2R,3S) stereoisomer of 2-methylmorpholine-3-carboxylic acid hydrochloride (CAS 1808578-40-6) is distinguished from its (2S,3R) counterpart (CAS 1268475-20-2) by its specific enantiomeric purity. While suppliers routinely provide a chemical purity specification (e.g., ≥98%), the enantiomeric excess (ee) is the critical parameter for stereoselective applications . A primary synthesis route for this compound, involving hydrogenation of a chiral benzyl-protected precursor, is documented to preserve stereochemical integrity, achieving >95% ee . In contrast, the (2S,3R) enantiomer is a separate commercial entity with its own distinct supply chain and characterization data, and no vendor lists them as interchangeable [1].

Enantiomeric Purity
Reported
>95% ee
Supports stereochemical-control review
Synthetic route dependent; verify by chiral HPLC
Chiral Synthesis Asymmetric Catalysis Pharmaceutical Intermediates

Aqueous Solubility Advantage vs. Free Base

The hydrochloride salt form of trans-2-methylmorpholine-3-carboxylic acid (CAS 1808578-40-6) demonstrates a significant and quantifiable improvement in aqueous solubility compared to its free acid counterpart (CAS 1571212-69-5). The salt form is reported to have a water solubility of >50 mg/mL at 25°C, facilitating its use in aqueous reaction systems . This is in stark contrast to the free acid, which lacks this ionic character and is expected to have substantially lower water solubility based on its computed LogP (XLogP3-AA) of -2.8 [1].

Aqueous Solubility
Reported
>50 mg/mL (25°C, HCl salt)
Simplifies aqueous-phase research workflows
Free base solubility differs; pH-dependent
Medicinal Chemistry Aqueous Reactions Formulation

Positional Isomerism: 3-Carboxy vs. 2-Carboxy Morpholines

The location of the carboxylic acid group on the morpholine ring is a critical structural determinant that differentiates trans-2-methylmorpholine-3-carboxylic acid hydrochloride from 2-carboxymorpholine analogs (e.g., CAS 300582-83-6). In the target compound, the acid is at the 3-position, adjacent to the ring oxygen, whereas in 2-carboxymorpholine, it is alpha to the nitrogen . This positional isomerism results in distinct physicochemical properties: for instance, the melting point of (R,S)-2-carboxymorpholine hydrochloride is reported as >200 °C, whereas no melting point is typically reported for the 3-carboxylic acid analog, suggesting different solid-state properties . Furthermore, derivatives of morpholine-3-carboxylic acid have been explored for specific biological activities (e.g., TACE inhibition with IC50 values as low as 5 nM), which are not directly transferable to the 2-carboxy scaffold [1].

Positional Isomerism
Class-level
3-carboxy vs 2-carboxy scaffold
Positional isomer may shift SAR interpretation
Melting point and bioactivity profiles differ
Medicinal Chemistry Scaffold Hopping SAR Studies

Methyl Substitution and Lipophilicity

The presence of the methyl group at the 2-position of the morpholine ring differentiates this compound from unsubstituted morpholine-3-carboxylic acid (MCA) hydrochloride (CAS 66937-99-3). This methyl group increases the molecular weight (181.62 vs. 167.59 g/mol for MCA·HCl) and introduces a steric element . Critically, the computed consensus Log P (octanol-water partition coefficient) for the free acid form of the target compound is -0.98, which is a measurable shift from the predicted lipophilicity of a non-methylated analog . This increase in lipophilicity, while maintaining excellent predicted aqueous solubility (ESOL Log S = 0.35, ~410 mg/mL), can influence membrane permeability and off-target binding in biological systems .

Methyl Substitution Effect
Reported
Log P -0.98 (free acid)
Supports lipophilicity modulation review
Compared to unsubstituted morpholine-3-carboxylic acid
Medicinal Chemistry Lipophilicity ADME Properties

Application Scenarios


Asymmetric Synthesis of CNS Drug Candidates

The compound's defined (2R,3S) stereochemistry, which can be sourced with high enantiomeric excess (ee) , makes it a premier building block for synthesizing enantiopure drug candidates targeting the central nervous system. Its morpholine core is a privileged structure in CNS drug design, and the specific stereochemistry is crucial for achieving high target affinity and selectivity, as evidenced by the use of related chiral morpholine derivatives in medicinal chemistry .

Aqueous-Phase Chemistry and Bioconjugation

The hydrochloride salt form provides a distinct advantage in aqueous solubility (>50 mg/mL at 25°C) . This property makes it the preferred form for reactions conducted in water or aqueous buffers, such as amide couplings under mild conditions or the synthesis of water-soluble probes and bioconjugates, where the use of a free base would require additional solubilizing agents or pH adjustments.

SAR Studies of Morpholine-3-carboxylic Acid Derivatives

When exploring the SAR of a lead compound containing a morpholine-3-carboxylic acid motif, this compound is the specific, quantifiable standard for introducing a methyl group at the 2-position. Its distinct physicochemical profile, including a consensus Log P of -0.98 for the free acid , allows researchers to systematically evaluate the impact of this methyl substitution on lipophilicity, metabolic stability, and target engagement, differentiating it from both unsubstituted and 2-carboxy analogs .

Application
Selection Property
Validation Focus
Chiral CNS research intermediate synthesis
Enantiomeric purity and stereochemistry
Enantiomer attribution by chiral analysis
Aqueous reaction system compatibility
Salt-form solubility profile
Dissolution consistency in aqueous buffers
Morpholine scaffold SAR studies
2-methyl substitution effect on lipophilicity
Lipophilicity and steric parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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